molecular formula C9H10FNO4S B2486156 [(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid CAS No. 287403-15-0

[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid

Cat. No.: B2486156
CAS No.: 287403-15-0
M. Wt: 247.24
InChI Key: LWYIAFIJPSFZQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid undergoes various chemical reactions, including:

Biological Activity

[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid is a compound of interest due to its unique structure and potential biological activities. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C9H10FNO4S\text{C}_9\text{H}_{10}\text{FNO}_4\text{S}

This structure features a fluorobenzenesulfonyl group that is likely responsible for its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the sulfonyl group enhances its reactivity and binding affinity to proteins, potentially modulating enzymatic activities or signaling pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit specific enzymes involved in metabolic processes. For instance, studies have shown that benzenesulfonamide derivatives can act as inhibitors of carbonic anhydrase and other enzymes, suggesting that this compound may exhibit similar properties .

Biological Activity Overview

Biological Activity Description
Antimicrobial Exhibits potential antimicrobial properties against various bacterial strains.
Anti-inflammatory May modulate inflammatory responses through cytokine regulation.
Enzyme Inhibition Potential inhibition of metabolic enzymes, affecting cellular metabolism.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that related sulfonamide compounds showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The effectiveness was measured using minimum inhibitory concentration (MIC) assays, indicating potential for clinical applications in infection control .
  • Anti-inflammatory Effects : Research has shown that compounds with similar structural motifs can reduce inflammation markers in vitro. For example, a related compound was found to downregulate pro-inflammatory cytokines in macrophage cell lines, suggesting a mechanism for reducing inflammation .
  • Enzyme Interaction Studies : Investigations into enzyme interactions revealed that this compound could potentially inhibit enzymes involved in amino acid metabolism. This was supported by kinetic studies showing altered enzyme activity in the presence of the compound .

Properties

IUPAC Name

2-[(4-fluorophenyl)sulfonyl-methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4S/c1-11(6-9(12)13)16(14,15)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYIAFIJPSFZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 2-(4-fluoro-N-methylphenylsulfonamido)acetate (2.27 g) was dissolved in THF (20 mL) and 0.5 N LiOH solution (20 mL) was added. The mixture was stirred at room temperature for 5 h. Solvents were evaporated and the residue was dissolved in water, filtered and acidified with hydrochloric acid. The white solid was filtered to give [(4-fluoro-benzenesulfonyl)-methyl-amino]-acetic acid (1.68 g). LRMS calcd for C9H10FNO4S (m/e) 247.0; obsd 246.1 (ES−).
Quantity
2.27 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

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